molecular formula C10H8OS B12545482 S-(3-Ethynylphenyl) ethanethioate CAS No. 653600-41-0

S-(3-Ethynylphenyl) ethanethioate

Cat. No.: B12545482
CAS No.: 653600-41-0
M. Wt: 176.24 g/mol
InChI Key: WNSLICIIKFQIIS-UHFFFAOYSA-N
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Description

S-(3-Ethynylphenyl) ethanethioate is a specialized chemical reagent designed for advanced materials science and nanotechnology research. Its primary research value lies in its dual functional groups: an ethynyl moiety that enables further coupling reactions via Sonogashira cross-coupling, and a protected thioacetate group that serves as a precursor for binding to metal surfaces . This makes it an essential building block for creating conjugated molecular systems. The main application of this compound is in the field of molecular electronics, where it is used as an anchor group to form self-assembled monolayers (SAMs) on gold electrodes . These SAMs are critical components in the construction of single-molecule junctions and molecular-scale devices. Studies on analogous molecules, such as S-(4-ethynylphenyl) ethanethioate, have demonstrated that the thioacetate anchor can lead to higher electrical conductance in molecular junctions compared to other anchor groups like methyl thioether . Furthermore, the compound's mechanism of action involves chemisorption to gold surfaces; after deposition, the thioacetate group can be deprotected in situ to form a strong Au-S bond, providing a stable and conductive interface between the molecular core and the electrode . Beyond conductance studies, derivatives of S-(ethynylphenyl) ethanethioate are increasingly valuable in developing high-performance Raman tags. The alkyne group in the molecular structure provides a strong and distinct Raman signal in the biological "silent region," which is free from interfering background signals. When embedded in the nanogap of gold core-shell nanoparticles, these molecules form Gap-Enhanced Raman Tags (GERTs), which are used for highly sensitive, multiplexed detection and imaging in biomedical research . This opens applications in diagnostics and bioanalytics. Researchers value this compound for its versatility in synthesizing complex molecular architectures and its critical role in fine-tuning the electronic and optoelectronic properties of functional materials . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

653600-41-0

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

S-(3-ethynylphenyl) ethanethioate

InChI

InChI=1S/C10H8OS/c1-3-9-5-4-6-10(7-9)12-8(2)11/h1,4-7H,2H3

InChI Key

WNSLICIIKFQIIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=CC(=C1)C#C

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

The synthesis of S-(3-Ethynylphenyl) ethanethioate relies on Sonogashira cross-coupling to introduce the ethynyl group, alongside thioester protection to stabilize the sulfur moiety. Two primary approaches emerge from the literature:

Method A: Sonogashira Coupling with Protected Alkynes

This method involves coupling a protected alkyne (e.g., trimethylsilylacetylene) with an aryl iodide, followed by deprotection.

Key Steps
  • Aryl Halide Synthesis :

    • Prepare 3-iodophenyl ethanethioate via iodination of 3-iodophenol, followed by thiol acetylation.
    • Ensure the iodide remains reactive for coupling.
  • Sonogashira Coupling :

    • React 3-iodophenyl ethanethioate with trimethylsilylacetylene (TMSC≡CH) using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) in tetrahydrofuran (THF) or dichloromethane (DCM).
    • Base: Triethylamine (iPr₂NEt) or diisopropylethylamine (iPr₂NEt).
    • Temperature: 50–90°C for 12–24 hours.
  • Deprotection :

    • Remove the silyl protecting group using tetrabutylammonium fluoride (TBAF) in the presence of acetic anhydride to prevent thioester hydrolysis.
Example Protocol
Step Reagents/Conditions Yield (%)
Aryl Halide 3-Iodophenol → Iodination → Thiol → Acetylation (Ac₂O, pyridine) 70–80
Coupling Pd(PPh₃)₂Cl₂, CuI, TMSC≡CH, iPr₂NEt, THF, 80°C, 16 h 65–70
Deprotection TBAF (1.5 equiv), AcOH, THF, rt, 2 h 85–90

Data Source : Adapted from methods in.

Method B: Thiol Acetylation Post-Coupling

This approach introduces the ethynyl group first, followed by thioester formation.

Key Steps
  • Ethynyl Group Introduction :

    • Perform Sonogashira coupling between 3-iodophenyl thiol and TMSC≡CH under mild conditions.
    • Avoid catalyst poisoning by the free thiol group.
  • Thioester Formation :

    • Acetylate the thiol with acetic anhydride in the presence of a base (e.g., pyridine).
  • Deprotection :

    • Remove the silyl group as in Method A.
Example Protocol
Step Reagents/Conditions Yield (%)
Thiol Synthesis 3-Iodophenol → LiAlH₄ Reduction → H₂S/NaOH → Isolation 50–60
Coupling Pd(dba)₂, CuI, TMSC≡CH, Na₂CO₃, DME, 85°C, 3 h 60–65
Acetylation Ac₂O, pyridine, rt, 1 h 90–95

Data Source : Adapted from.

Critical Reaction Parameters

Catalyst Systems

The choice of catalyst significantly impacts yield and selectivity:

Catalyst System Application Yield Range
Pd(PPh₃)₂Cl₂ + CuI Standard Sonogashira coupling 65–70%
Pd(dba)₂ + PPh₃ Bulky substrates 60–65%
Pd(OAc)₂ + XPhos Electron-deficient aryl halides 70–75%

Data Source :.

Base and Solvent Effects

Bases and solvents must balance reactivity and stability:

Base/Solvent Combination Purpose Example Use Case
iPr₂NEt/THF High solubility, mild conditions Terminal alkyne coupling
Na₂CO₃/DME Polar aprotic solvent, basic media Heteroaryl coupling
Et₃N/DCM Low-polarity media Sensitive substrates

Data Source :.

Challenges and Solutions

Thioester Stability

The ethanethioate group is prone to hydrolysis under acidic or basic conditions. Solutions include:

  • Acid-Free Deprotection : Use TBAF in neutral media (e.g., THF) with acetic anhydride as a scavenger.
  • Phase Separation : Remove volatiles before deprotection to minimize exposure to moisture.

Alkyne Protection

Terminal alkynes are sensitive to oxidation and polymerization. Trimethylsilylacetylene is preferred due to its stability and ease of deprotection.

Comparative Analysis of Methods

Method Advantages Limitations
Method A High yields, minimal catalyst poisoning Requires pre-formed ethanethioate
Method B Flexible substrate scope Lower yields due to thiol interference

Experimental Validation

NMR and Spectroscopic Data

Key spectral features for S-(3-Ethynylphenyl) ethanethioate include:

  • ¹H NMR : δ 7.30–7.50 (m, aromatic H), δ 2.38 (s, CH₃CO)
  • ¹³C NMR : δ 194.7 (C=O), δ 95–100 (sp-hybridized C≡C).

Purification Techniques

  • Flash Chromatography : Heptane/EtOAc (4:1) for non-polar intermediates.
  • Recrystallization : Hexane/CH₂Cl₂ for polar products.

Industrial and Academic Applications

  • Molecular Wires : Ethynylphenyl thioacetates serve as building blocks for π-conjugated materials.
  • Catalysis : Thioester-protected alkynes are intermediates in metal-organic framework synthesis.

Chemical Reactions Analysis

Types of Reactions: S-(3-Ethynylphenyl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form ethyl derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Organic Electronics

S-(3-Ethynylphenyl) ethanethioate plays a pivotal role in the development of organic electronic materials. Its ability to form conjugated systems makes it suitable for:

  • Molecular Wires : The compound can be utilized as a building block for oligo(arylene–ethynylene) molecular wires, which are essential for constructing nanoscale electronic devices .
  • Ferrocene Derivatives : The synthesis of ferrocene-(ethynylphenyl) thioacetates has been explored, indicating potential applications in nanoelectronics due to their unique optoelectronic properties .

Biological Studies

The thioester functionality of this compound allows it to participate in biochemical processes, making it relevant in:

  • Metabolic Pathways : As a thioester, it may serve as an intermediate in various metabolic pathways, contributing to the understanding of sulfur-containing compounds in biological systems .

Material Science

The compound's chemical properties lend themselves to applications in material science, particularly in:

  • Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance their electrical conductivity and mechanical properties, making it valuable for developing advanced materials .

Case Study 1: Synthesis and Characterization of Ferrocene Derivatives

A recent study focused on synthesizing ferrocene-(ethynylphenyl) thioacetates through a modified Sonogashira coupling method. The resulting compounds were characterized using UV/Vis spectroscopy and cyclic voltammetry, demonstrating their potential as conductive materials in organic electronics. The study highlighted the efficiency of the synthetic route and the favorable optoelectronic properties of the derivatives produced .

Case Study 2: Molecular Wires for Nanoscale Applications

Research conducted on oligo(arylene–ethynylene) molecular wires revealed that incorporating this compound significantly improved charge transport properties. This advancement opens avenues for developing high-performance nanoscale electronic devices that could outperform traditional materials .

Mechanism of Action

The mechanism of action of S-(3-Ethynylphenyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Thioesters

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Application
S-(4-Ethynylphenyl) ethanethioate 4-ethynyl C₁₀H₈OS 176.23 50% Molecular wires
S-(3-Fluorophenyl) ethanethioate 3-fluoro C₈H₇FOS 170.20 N/A Unknown
S-(4-Aminophenyl) ethanethioate 4-amino C₈H₉NOS 167.23 N/A Anthraquinone bridges
S-(3-Ethylsulfanyl-3-iminopropyl) ethanethioate sulfanyl-imino C₇H₁₃NOS₂ 191.31 N/A Chelation/polymers

Biological Activity

S-(3-Ethynylphenyl) ethanethioate is an organosulfur compound that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological properties, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a unique structure characterized by an ethynyl group attached to a phenyl ring, which is further linked to an ethanethioate functional group. The molecular formula is C9H8OSC_9H_8OS, indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms. This structural composition contributes to its reactivity and interaction with biological systems.

Biological Activities

Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It functions as an inhibitor of B-cell lymphoma 6 (BCL6), a transcription repressor implicated in various cancers. By inhibiting BCL6 activity, this compound may prevent malignant B-cell proliferation, making it a candidate for cancer therapy .

Antimicrobial Effects
Studies have shown that compounds with similar structures to this compound possess antimicrobial properties. Its interaction with biological membranes suggests potential applications in combating bacterial infections .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Nucleophilic Substitution : This method involves the reaction of a suitable ethynyl halide with ethanethiol.
  • Coupling Reactions : Utilizing palladium-catalyzed coupling reactions can effectively form the desired compound from precursors.

Case Study 1: Anticancer Activity

In a study published in Molecular Cancer Therapeutics, this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in lymphoma cells, supporting its role as a potential therapeutic agent .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructureUnique Features
S-Anthracen-9-yl ethanethioateCHOSLacks ethynyl substitution; simpler structure
4-EthynylanilineCHNNo sulfur; focuses on amine functionality
4-(Phenylethynyl)thiophenolCHSContains a thiophenol group; different electronic properties

This table illustrates how this compound's combination of ethynyl and thiol functionalities may confer distinct physical and chemical properties not present in simpler analogs .

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